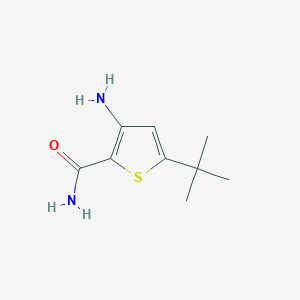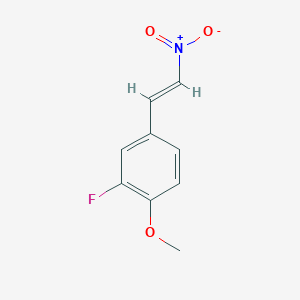
2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene, also known as FMNVB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzene and is known for its unique chemical properties, which make it a valuable tool in research. In
Mechanism Of Action
The mechanism of action of 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth. Specifically, 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene has been shown to inhibit the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is essential for cancer cell survival. By inhibiting this enzyme, 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene can induce cancer cell death and inhibit tumor growth.
Biochemical And Physiological Effects
2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of tumor growth, and the modulation of cellular metabolism. Additionally, 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene has several advantages as a research tool, including its ability to inhibit cancer cell growth and its unique chemical properties, which make it an excellent candidate for the development of new materials. However, there are also limitations to its use in lab experiments. For example, 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene. One potential avenue is the development of new drugs based on its chemical structure. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene could be used to develop new materials with unique properties, which could have applications in a range of fields, including electronics and energy storage.
In conclusion, 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene is a valuable tool in scientific research, with potential applications in drug development, materials science, and chemical biology. Its unique chemical properties make it an excellent candidate for these applications, and further research is needed to fully understand its potential.
Synthesis Methods
The synthesis of 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene involves the reaction of 2-fluoro-1-methoxy-4-nitrobenzene with acetylene in the presence of a palladium catalyst. The reaction proceeds via a Heck coupling reaction, which results in the formation of 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene. This synthesis method is relatively simple and can be performed under mild conditions, which makes it a popular choice for researchers.
Scientific Research Applications
2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene has been used in various scientific research applications, including the development of new drugs, materials science, and chemical biology. One of the most significant applications of 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene is in the development of new drugs. This compound has been shown to have potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, 2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene has been used to develop new materials, including polymers and liquid crystals. Its unique chemical properties make it an excellent candidate for these applications.
properties
CAS RN |
189753-33-1 |
|---|---|
Product Name |
2-Fluoro-1-methoxy-4-(2-nitrovinyl)benzene |
Molecular Formula |
C9H8FNO3 |
Molecular Weight |
197.16 g/mol |
IUPAC Name |
2-fluoro-1-methoxy-4-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C9H8FNO3/c1-14-9-3-2-7(6-8(9)10)4-5-11(12)13/h2-6H,1H3/b5-4+ |
InChI Key |
NBRBTSOZKVSPSK-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])F |
SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])F |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])F |
synonyms |
2-FLUORO-1-METHOXY-4-(2-NITROVINYL)BENZENE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



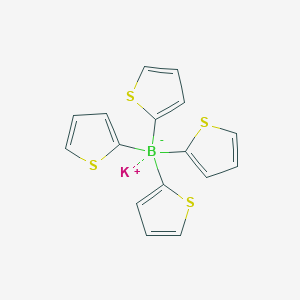
![2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B61750.png)

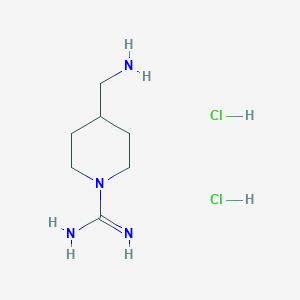
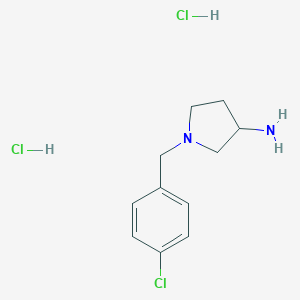
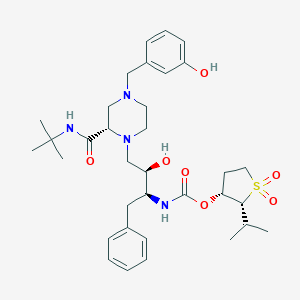

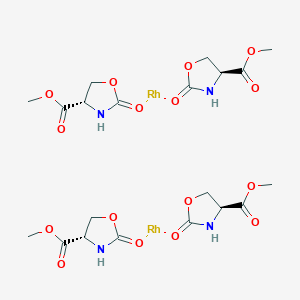
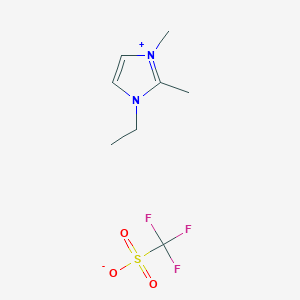



![2-((E)-3-[1-(3-[[3-(Dimethyl(3-[4-[(E)-3-(3-methyl-1,3-benzothiazol-3-ium-2-YL)-2-propenylidene]-1(4H)-pyridinyl]propyl)ammonio)propyl](dimethyl)ammonio]propyl)-4(1H)-pyridinylidene]-1-propenyl)-3-methyl-1,3-benzothiazol-3-ium tetraiodide](/img/structure/B61781.png)
